4-(Butylamino)benzoic acid (BBA) is a metabolite of benzonatate, a peripherally acting oral antitussive drug. [] It is formed through the rapid ester hydrolysis of benzonatate in the body, alongside a methylated polyethylene glycol polymer. [] BBA serves as a key indicator of systemic exposure to benzonatate in both humans and rodents, as benzonatate itself is not detectable in plasma due to this rapid metabolic breakdown. []
This compound is classified under the category of benzoic acid derivatives and is often used in the development of anesthetic agents. It can be synthesized from various starting materials, including butylamine and benzoic acid derivatives. The chemical formula for 4-(butylamino)benzoic acid is , with a molecular weight of approximately 193.24 g/mol .
The synthesis of 4-(butylamino)benzoic acid typically involves several key steps:
Various synthetic routes have been documented, including microwave-assisted synthesis, which enhances reaction efficiency and yield. For instance, one method utilizes palladium on activated charcoal in tetrahydrofuran under microwave irradiation at elevated temperatures to achieve high yields .
The molecular structure of 4-(butylamino)benzoic acid features a butyl group connected to an amino group, which is further attached to a benzene ring with a carboxylic acid functional group. The structural representation can be expressed as:
The compound has a predicted logP value indicating its lipophilicity, which influences its biological activity and absorption characteristics .
4-(Butylamino)benzoic acid can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating effects of the butylamino group, which can stabilize cationic intermediates during reactions .
The mechanism of action for compounds derived from 4-(butylamino)benzoic acid, particularly as local anesthetics, involves blocking sodium channels in nerve cells. This inhibition prevents the propagation of action potentials, leading to localized loss of sensation.
Studies have shown that modifications on the benzoate structure can enhance anesthetic potency and reduce toxicity, making this compound a valuable scaffold in drug design .
Relevant data indicates that 4-(butylamino)benzoic acid has a pKa around 4.87, reflecting its acidic nature .
4-(Butylamino)benzoic acid serves multiple roles in scientific research and pharmaceutical applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: